molecular formula C24H25ClN2O4 B12214121 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one

6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B12214121
M. Wt: 440.9 g/mol
InChI Key: OJQUTNYTBRJFEG-UHFFFAOYSA-N
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Description

6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the chromenone core. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chromenone core may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H25ClN2O4

Molecular Weight

440.9 g/mol

IUPAC Name

6-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C24H25ClN2O4/c1-16-12-24(29)31-22-15-21(30-2)17(13-20(16)22)6-7-23(28)27-10-8-26(9-11-27)19-5-3-4-18(25)14-19/h3-5,12-15H,6-11H2,1-2H3

InChI Key

OJQUTNYTBRJFEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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